Home > Products > Screening Compounds P96630 > Cosalane derivative
Cosalane derivative -

Cosalane derivative

Catalog Number: EVT-10979607
CAS Number:
Molecular Formula: C59H70B2Cl2Na4O10
Molecular Weight: 1123.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cosalane derivatives are classified as heterocyclic compounds due to their complex ring structures. They are synthesized through various chemical reactions involving starting materials such as cholestane and salicylic acid derivatives. The classification of cosalane within medicinal chemistry underscores its importance in developing antiviral therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of cosalane typically involves a multi-step process, often utilizing commercially available precursors. One notable method includes the reaction of cholestane with salicylic acid derivatives through a convergent synthetic route. For example, cosalane can be synthesized by treating cholestane with dichlorodisalicylmethane in the presence of appropriate reagents to facilitate the formation of the desired disalicylmethane linkage.

  1. Starting Materials: Cholestane, salicylic acid derivatives.
  2. Reagents: Potassium carbonate, dimethylformamide (DMF).
  3. Conditions: Reactions are often carried out at room temperature or under reflux conditions depending on the specific step in the synthesis.

The synthesis can yield analogs with modifications at various positions on the aromatic rings to enhance biological activity or improve pharmacokinetic properties .

Molecular Structure Analysis

Structure and Data

The molecular structure of cosalane features a complex arrangement that includes:

  • Core Structure: A cholestane backbone.
  • Functional Groups: Hydroxyl groups, carboxylic acid moieties, and aromatic rings.

The structural formula can be depicted as follows:

Cosalane Structure C27H32O5\text{Cosalane Structure }\quad C_{27}H_{32}O_5

This structure allows for interactions with biological targets, particularly through electrostatic interactions between negatively charged carboxylate groups and positively charged residues on target proteins like CD4 .

Chemical Reactions Analysis

Reactions and Technical Details

Cosalane undergoes various chemical reactions to form derivatives that may enhance its antiviral properties or alter its pharmacological profile. Key reactions include:

  1. Esterification: Reaction with di-tert-butyl esters to form amino acid derivatives.
  2. Substitution Reactions: Introduction of substituents on aromatic rings (e.g., nitro or alkoxy groups) to modify activity.

These reactions are crucial for developing new analogs with tailored properties for specific therapeutic applications .

Mechanism of Action

Process and Data

The mechanism by which cosalane exerts its antiviral effects involves multiple pathways:

  1. Inhibition of gp120-CD4 Binding: Cosalane binds to gp120, preventing it from interacting with CD4 receptors on host T-cells.
  2. Blocking Post-Attachment Events: It inhibits subsequent steps in the viral replication cycle before reverse transcription occurs.

Studies indicate that cosalane acts earlier in the viral lifecycle, effectively reducing viral load and preventing cytopathic effects associated with HIV infection .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cosalane exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 432 g/mol.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are essential for its formulation into pharmaceutical preparations and for understanding its behavior in biological systems .

Applications

Scientific Uses

Cosalane has significant applications in medicinal chemistry, particularly as an antiviral agent against HIV. Its derivatives are being explored for:

  • Antiviral Therapy: Development of new treatments for HIV/AIDS.
  • Research Tools: Investigating mechanisms of viral entry and infection.
  • Potential Use in Other Viral Infections: Due to its broad-spectrum activity against various strains of HIV, there is potential for application in other viral diseases.

Ongoing research continues to uncover additional therapeutic uses and optimize existing formulations for better efficacy and safety profiles .

Target Identification and Validation Strategies

High-Throughput Screening Methodologies for G Protein-Coupled Receptor Antagonism

High-throughput screening campaigns targeting C-C chemokine receptor type 7 (CCR7) leverage functional assays measuring intracellular signaling events. The β-arrestin recruitment assay is a dominant approach due to its sensitivity in detecting ligand-induced receptor conformational changes. In one screening of 150,000 compounds, Chinese hamster ovary-K1 cells expressing human or murine CCR7 were engineered to produce β-arrestin fused to a complementary β-galactosidase fragment. Ligand binding triggered β-arrestin recruitment, reconstituting enzymatic activity and generating a colorimetric signal via o-nitrophenyl-β-D-galactoside hydrolysis [1] [4]. This method achieved a Z-factor >0.7, indicating excellent robustness for high-throughput screening [1]. Secondary messenger-based assays, including cyclic adenosine monophosphate (cAMP) quantification and calcium flux measurements (Fluo-2/Fluo-4 dyes), provided orthogonal validation. Calcium mobilization assays using fluorescent imaging plate reader technology confirmed antagonists by their inhibition of CCL19-induced calcium release [4] [6].

Table 1: High-Throughput Screening Assays for CCR7 Antagonists

Assay TypeReadoutThroughputKey Performance Metrics
β-Arrestin recruitmentβ-Galactosidase complementation150,000 compoundsZ-factor >0.7, signal-to-noise ratio 12:1
Calcium mobilizationFluo-4 fluorescence384-well formatIC₅₀ correlation with β-arrestin assay
cAMP accumulationChemiluminescence immunoassay1,536-well formatDetection limit: 60 femtomoles cAMP

β-Galactosidase Enzyme Fragment Complementation Assay Design

The enzyme fragment complementation assay exploits split β-galactosidase fragments (Δα and Δω) fused to CCR7 and β-arrestin. Ligand-induced receptor activation promotes β-arrestin binding, forcing complementation of Δα and Δω fragments. This reconstitutes β-galactosidase activity, quantified by cleavage of the chromogenic substrate o-nitrophenyl-β-D-galactoside to o-nitrophenol (absorbance at 420 nanometer) [1] [7]. Critical parameters include:

  • Substrate kinetics: o-nitrophenyl-β-D-galactoside concentration (4 milligrams/milliliter) and reaction time (optimized to 15–60 minutes) prevent auto-hydrolysis [7].
  • Cell permeabilization: Chloroform/sodium dodecyl sulfate (0.1%) treatment enables substrate access to intracellular enzyme complexes [7].
  • Signal calculation: Miller Units = 1,000 × [(optical density at 420 nanometer – 1.75 × optical density at 550 nanometer) / (time × culture volume × optical density at 600 nanometer)] [7].Cosalane exhibited half maximal inhibitory concentration values of 0.207 micromolar (CCL19 agonist) and 2.66 micromolar (CCL21 agonist) in this assay, confirming its potency [1].

Transwell Chemotaxis Assays for C-C Chemokine Receptor Type 7 Functional Inhibition

Transwell systems quantify directional cell migration toward CCR7 ligands (CCL19/CCL21) through porous membranes (5–8 micrometer pores). Key protocol steps include:

  • Gradient establishment: Chemoattractant (e.g., 5–10 nanograms/milliliter CCL19) in the lower chamber [5].
  • Cell loading: 1 × 10⁵ cells (e.g., lymphocytes/dendritic cells) in serum-free migration buffer (Dulbecco’s Modified Eagle Medium + 0.1% bovine serum albumin) in the upper chamber [1] [5].
  • Inhibition testing: Pre-incubation of cells with cosalane (30 minutes, 37 degrees Celsius) [8].
  • Quantification: Migrated cells on the membrane’s basal side are fixed (70% ethanol), stained (0.2% crystal violet or 4',6-diamidino-2-phenylindole), and counted microscopically [5].Cosalane reduced lymphocyte migration by >80% at 1 micromolar against CCL19 and >60% against CCL21, demonstrating functional antagonism [1]. Invasion assays add extracellular matrix (e.g., Matrigel, 50–100 microliters) to the membrane, requiring proteolytic activity for transmigration [5].

Table 2: Transwell Assay Parameters for CCR7 Inhibition Studies

ParameterMigration AssayInvasion Assay
Membrane pore size5–8 micrometers5–8 micrometers
Matrix coatingNoneMatrigel (1:1 dilution)
Incubation time2–5 hours16–24 hours
Key readoutMigrated cell countInvasive cell count
Cosalane efficacyIC₅₀: 0.5–1 micromolarReduced metastasis >70%

Orthogonal Validation of Cross-Species (Human/Murine) Target Engagement

Cosalane’s cross-species activity was validated using parallel assays with human and murine CCR7 orthologues. Key approaches include:

  • β-Arrestin recruitment: Near-identical half maximal inhibitory concentration values for human (0.207 micromolar) and murine (0.21 micromolar) CCR7 when challenged with CCL19 [1].
  • Calcium flux assays: Cosalane blocked CCL21-induced calcium mobilization in murine leukemic T cells (IC₅₀ ≈ 2.7 micromolar), mirroring human potency [1] [6].
  • Ex vivo functional validation: Murine donor conventional T cells treated with 10 micromolar cosalane exhibited >90% reduction in trafficking to host lymph nodes, confirming target engagement in graft-versus-host disease models [8]. Thermal shift assays further demonstrated cosalane’s stabilization of both human and murine CCR7 (ΔTm = +5 degrees Celsius), indicating direct binding [2].

Table 3: Cross-Species Activity Profile of Cosalane

SpeciesAssay TypeAgonistIC₅₀/EC₅₀Biological Outcome
Humanβ-Arrestin recruitmentCCL190.207 micromolarInhibition of lymphocyte migration
Murineβ-Arrestin recruitmentCCL190.21 micromolarInhibition of lymphocyte migration
HumanCalcium mobilizationCCL212.66 micromolarReduced intracellular Ca²⁺ flux
MurineLymph node traffickingCCL212.7 micromolar90% T cell trafficking inhibition

This multi-assay framework established cosalane as a pan-species CCR7 antagonist, enabling translational studies in murine disease models [1] [8].

Properties

Product Name

Cosalane derivative

IUPAC Name

tetrasodium;5-[1-[3-carboxylato-5-chloro-4-[[3-[hydroxy(oxido)boranyl]phenyl]methoxy]phenyl]-4-[(3S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]but-1-enyl]-3-chloro-2-[[3-[hydroxy(oxido)boranyl]phenyl]methoxy]benzoate

Molecular Formula

C59H70B2Cl2Na4O10

Molecular Weight

1123.7 g/mol

InChI

InChI=1S/C59H72B2Cl2O10.4Na/c1-35(2)10-6-11-36(3)49-20-21-50-46-19-18-42-26-37(22-24-58(42,4)51(46)23-25-59(49,50)5)12-9-17-45(40-29-47(56(64)65)54(52(62)31-40)72-33-38-13-7-15-43(27-38)60(68)69)41-30-48(57(66)67)55(53(63)32-41)73-34-39-14-8-16-44(28-39)61(70)71;;;;/h7-8,13-17,27-32,35-37,42,46,49-51,68,70H,6,9-12,18-26,33-34H2,1-5H3,(H,64,65)(H,66,67);;;;/q-2;4*+1/p-2/t36?,37-,42?,46-,49+,50-,51-,58-,59+;;;;/m0..../s1

InChI Key

ABZNJZXRGKGMJC-OIFNYXQLSA-L

Canonical SMILES

B(C1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C(=CCCC3CCC4(C(C3)CCC5C4CCC6(C5CCC6C(C)CCCC(C)C)C)C)C7=CC(=C(C(=C7)Cl)OCC8=CC=CC(=C8)B(O)[O-])C(=O)[O-])C(=O)[O-])(O)[O-].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

B(C1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C(=CCC[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CCC4C3)CC[C@@H]6C(C)CCCC(C)C)C)C)C7=CC(=C(C(=C7)Cl)OCC8=CC=CC(=C8)B(O)[O-])C(=O)[O-])C(=O)[O-])(O)[O-].[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.